molecular formula C22H15F2N7O B2514238 N-(3-metil-1-(1-fenil-1H-pirazolo[3,4-d]pirimidin-4-il)-1H-pirazolo-5-il)-2,6-difluorobenzamida CAS No. 1006304-10-4

N-(3-metil-1-(1-fenil-1H-pirazolo[3,4-d]pirimidin-4-il)-1H-pirazolo-5-il)-2,6-difluorobenzamida

Número de catálogo: B2514238
Número CAS: 1006304-10-4
Peso molecular: 431.407
Clave InChI: ADSRDMJKXRMJJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H15F2N7O and its molecular weight is 431.407. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of this compound is C22H15F2N7OC_{22}H_{15}F_{2}N_{7}O with a molecular weight of approximately 431.4 g/mol. Its structure includes:

  • Benzamide Core : Enhances lipophilicity and provides hydrogen bonding sites.
  • Fluorinated Positions : Improve metabolic stability and bioavailability.
  • Dual Pyrazole Functionalities : Known for their biological activity and ability to mimic ATP in kinase interactions.

Research has indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activities. For example:

  • In vitro Studies : Demonstrated inhibition of tumor growth across various cancer cell lines, including breast and lung cancers.
  • Molecular Docking : Studies suggest that the compound effectively binds to kinase domains, mimicking ATP and blocking kinase activity.

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of this compound compared to related pyrazolo[3,4-d]pyrimidine derivatives:

Compound NameStructure TypeIC50 (µM)Biological Activity
2,6-Difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamidePyrazolo[3,4-d]pyrimidine derivativeTBDAnticancer; CDK inhibition
5iPyrazolo[3,4-d]pyrimidine derivative0.3 (EGFR) / 7.60 (VEGFR2)Anticancer; apoptosis induction
DinaciclibCDK inhibitor~0.5Anticancer; CDK inhibition
IbrutinibBTK inhibitor~0.01Anticancer; selective BTK inhibition

Case Studies

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in treating various cancers:

  • Breast Cancer Models : In MCF-7 models, compounds similar to this one showed significant growth inhibition and induced apoptosis.
  • Lung Cancer Studies : In vivo studies indicated that related compounds reduced tumor size significantly in xenograft models.

Mecanismo De Acción

Actividad Biológica

The compound 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a benzamide core, fluorinated positions, and dual pyrazole functionalities, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C22H15F2N7OC_{22}H_{15}F_{2}N_{7}O with a molecular weight of 431.4 g/mol. The structural components include:

  • Benzamide : Provides a site for hydrogen bonding and contributes to lipophilicity.
  • Pyrazolo[3,4-d]pyrimidine and Pyrazole moieties : These heterocycles are known for their biological activity and can mimic ATP in kinase interactions.

Anticancer Properties

Research indicates that compounds structurally similar to 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide exhibit significant anticancer activities. For instance, studies have shown that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM .

In vitro studies demonstrated that these compounds could inhibit tumor growth in various cancer cell lines, induce apoptosis, and suppress cell migration . For example, compound 5i , a related structure, effectively inhibited MCF-7 breast cancer cell proliferation and induced DNA fragmentation.

Molecular docking studies have been employed to elucidate the binding modes of these compounds to their protein targets. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to mimic ATP, allowing it to bind effectively within kinase domains. This structural similarity is crucial for the inhibition of kinases involved in cancer progression .

Comparative Analysis with Related Compounds

Compound NameStructure TypeIC50 (µM)Biological Activity
5i Pyrazolo[3,4-d]pyrimidine derivative0.3 (EGFR) / 7.60 (VEGFR2)Anticancer; apoptosis induction
Dinaciclib CDK inhibitor~0.5Anticancer; CDK inhibition
Ibrutinib BTK inhibitor~0.01Anticancer; selective BTK inhibition

Case Studies

Recent case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in treating various cancers:

  • Breast Cancer Models : In MCF-7 models, compounds demonstrated significant growth inhibition and apoptosis induction.
  • Lung Cancer Studies : In vivo studies indicated that similar compounds reduced tumor size in xenograft models significantly.

Propiedades

IUPAC Name

2,6-difluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N7O/c1-13-10-18(28-22(32)19-16(23)8-5-9-17(19)24)31(29-13)21-15-11-27-30(20(15)25-12-26-21)14-6-3-2-4-7-14/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSRDMJKXRMJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.